1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-5-12-11(13-9)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAOFDCPJULLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-19-1 | |
| Record name | 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of Pyridine-4-carboxylic Acid
The industrial-scale method described in CN102174011A involves hydrogenating pyridine-4-carboxylic acid under controlled conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.01–0.05 wt%) |
| Solvent | Water |
| Temperature | 90–100°C |
| Pressure | 4–5 MPa |
| Reaction Time | 3–4 hours |
| Yield | ≥95% |
Procedure
- Pyridine-4-carboxylic acid, water, and Pd/C are charged into a hydrogenation reactor.
- The system is purged with nitrogen, followed by hydrogen pressurization.
- Hydrogenation proceeds at 90–100°C until complete conversion (monitored via TLC).
- The catalyst is filtered, and the product is isolated via vacuum distillation and methanol recrystallization.
Mechanistic Insights
The Pd/C catalyst facilitates syn-addition of hydrogen across the pyridine ring, selectively reducing the aromatic system to piperidine-4-carboxylic acid without over-reduction byproducts. The absence of alkaline additives (e.g., KOH) simplifies post-reaction processing, as neutralization steps are unnecessary.
Functionalization with 4-Methoxypyrimidine
Nucleophilic Aromatic Substitution
The piperidine nitrogen undergoes substitution with 2-chloro-4-methoxypyrimidine under basic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | 2-Chloro-4-methoxypyrimidine |
| Base | K₂CO₃ or Et₃N |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Procedure
- Piperidine-4-carboxylic acid is dissolved in a polar aprotic solvent (e.g., DMF).
- 2-Chloro-4-methoxypyrimidine and a base (e.g., K₂CO₃) are added.
- The mixture is heated at reflux until substitution is complete (monitored via HPLC).
- The product is isolated via aqueous workup and recrystallized from ethanol/water.
Optimization Challenges
- Regioselectivity : Competing reactions at pyrimidine C-2 vs. C-4 positions are mitigated by steric and electronic effects favoring substitution at C-2.
- Purification : Residual starting materials are removed via activated charcoal treatment or column chromatography.
Alternative Synthetic Routes
Reductive Amination
A two-step approach involving:
- Condensation of piperidine-4-carboxylic acid with 4-methoxy-2-aminopyrimidine.
- Reduction of the imine intermediate using NaBH₃CN.
Advantages : Avoids halogenated pyrimidine precursors.
Disadvantages : Lower yields (60–75%) due to imine instability.
Cross-Coupling Strategies
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) between piperidine-4-carboxylic acid and methoxypyrimidine boronic esters. Limited by boronic ester availability and cost.
Purification and Characterization
Crystallization Techniques
- Solvent Systems : Methanol/water (3:1) achieves >98% purity.
- Crystal Morphology : Needle-like crystals (mp 273–278°C).
Analytical Data
- ¹H NMR (D₂O): δ 8.21 (s, 1H, pyrimidine H-6), 6.89 (d, 1H, pyrimidine H-5), 4.12 (m, 1H, piperidine H-1), 3.79 (s, 3H, OCH₃).
- IR : 1705 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyrimidine ring).
Industrial-Scale Considerations
- Catalyst Recycling : Pd/C recovery rates exceed 90% after filtration and reactivation.
- Waste Management : Aqueous residues are treated via neutralization and biodegradation.
Chemical Reactions Analysis
1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperidine, including 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid, exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's ability to inhibit key enzymes in the menaquinone biosynthesis pathway makes it a promising candidate for developing new anti-tuberculosis therapies. In vitro studies have shown that certain analogs can achieve IC50 values as low as 13–22 μM, indicating strong inhibitory effects on bacterial growth . -
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its structural similarities to known muscarinic receptor antagonists suggest that it may modulate cholinergic signaling pathways, which are often disrupted in conditions such as Alzheimer's disease and Lewy Body dementia. Preclinical studies indicate that compounds with similar structures can improve cognitive function and reduce symptoms associated with these disorders . -
Cancer Research
In cancer research, piperidine derivatives have been explored for their ability to inhibit tumor growth and metastasis. The compound's mechanism of action may involve the modulation of signaling pathways critical for cell proliferation and survival. This area of research is ongoing, with various analogs being synthesized and tested for efficacy against different cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following factors are considered:
- Substituent Effects : Variations in the methoxy group or alterations in the piperidine ring can significantly affect the compound's potency and selectivity.
- Pharmacokinetics : Modifications aimed at improving solubility and bioavailability are essential for enhancing therapeutic efficacy. For instance, prodrug strategies are being explored to improve the pharmacokinetic profile of this compound .
Case Studies
-
Antimicrobial Study
A study published in Nature Communications detailed the synthesis of various piperidine derivatives, including this compound, which were tested against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced potency and reduced cytotoxicity compared to existing treatments . -
Neuroprotective Effects
In a preclinical model of Alzheimer's disease, derivatives of this compound were shown to enhance memory retention and reduce amyloid plaque formation in animal models. This suggests a potential role in neuroprotection and cognitive enhancement .
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with the methoxy group at the 6-position of the pyrimidine ring.
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: This compound features a piperidine ring and a methoxypyridine moiety, with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the pyrimidine and piperidine moieties. The Ugi reaction is a common method used to create a variety of piperidine derivatives, including this compound. The reaction conditions often involve commercially available reagents and can yield products in moderate to good yields .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. This compound has been evaluated for its activity against various viruses, particularly coronaviruses. In vitro assays demonstrated that certain piperidine analogs exhibit micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro) enzyme involved in viral replication .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | SARS-CoV-2 | 5.0 | Inhibition of Mpro |
| Compound 2 | Influenza A | 3.5 | Hemagglutinin-mediated fusion |
| This compound | SARS-CoV-2 | TBD | TBD |
Cytotoxicity
In addition to antiviral properties, the cytotoxic effects of this compound have been studied. The compound's cytotoxicity profile was assessed against various cancer cell lines, revealing selective inhibition of cell growth at specific concentrations. For instance, related piperidine compounds have shown GI50 values indicating their effectiveness as cytotoxic agents .
Table 2: Cytotoxicity Data for Piperidine Derivatives
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.77 |
| Compound B | A549 | 1.10 |
| This compound | TBD | TBD |
Mechanistic Studies
Mechanistic studies indicate that the biological activity of this compound may be linked to its ability to interact with specific enzymes involved in viral replication and cancer cell proliferation. In silico studies support the hypothesis that this compound can bind effectively to the active sites of target proteins, such as Mpro .
Case Studies
Several case studies have documented the effects of piperidine derivatives in preclinical models:
- Antiviral Efficacy Against SARS-CoV-2 : A study evaluated multiple piperidine analogs, including those structurally similar to this compound, demonstrating significant inhibition of viral replication at micromolar concentrations.
- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines showed that modifications in the piperidine structure could enhance cytotoxic effects, suggesting a structure–activity relationship that merits further exploration.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves nucleophilic substitution and carboxylation steps. A common approach is reacting halogenated pyrimidine derivatives with methoxy groups under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like DMSO or ethanol . For piperidine ring coupling, amide bond formation or SNAr reactions are employed, requiring anhydrous conditions and catalysts like Pd for cross-coupling . Purification via column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical to isolate the product ≥95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- NMR (¹H/¹³C): Confirms substitution patterns on the pyrimidine and piperidine rings. Methoxy protons resonate at δ 3.8–4.0 ppm, while carboxylic acid protons appear as broad singlets (~δ 12–14 ppm) .
- IR: Carboxylic acid C=O stretches at ~1700 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹ validate functional groups .
- HRMS: Exact mass analysis (e.g., ESI-HRMS) ensures molecular formula accuracy (C₁₁H₁₅N₃O₃, MW 237.26) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) and poor solubility in water. Stability tests indicate degradation <5% at 25°C in dry DMSO over 30 days. Avoid prolonged exposure to light or moisture, as the methoxy group may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Standardize assays using:
- Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines .
- HPLC-validated purity (>98%) to exclude byproducts (e.g., de-methylated analogs) .
- Positive controls (e.g., kinase inhibitors for enzyme studies) to benchmark activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and piperidine moieties?
- Pyrimidine modifications: Replace methoxy with electron-withdrawing groups (Cl, CF₃) to enhance target binding; monitor via SPR or ITC .
- Piperidine substitutions: Introduce methyl or acetyl groups at C-4 to modulate lipophilicity (logP) and BBB permeability .
- Carboxylic acid bioisosteres: Test tetrazole or sulfonamide replacements to improve metabolic stability .
Q. What in vitro models are suitable for evaluating this compound’s enzyme inhibition potential?
- Kinase assays: Use ADP-Glo™ or TR-FRET platforms for IC₅₀ determination against kinases (e.g., EGFR, VEGFR) .
- CYP450 inhibition: Screen with human liver microsomes and LC-MS/MS to assess metabolic interference .
- Molecular docking: Validate binding poses in PyMOL or AutoDock using X-ray structures (PDB: 4R3Q) .
Q. How can reaction scalability challenges be addressed during multi-gram synthesis?
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction: Use SwissADME for GI absorption (High; TPSA ~75 Ų) and ProTox-II for hepatotoxicity alerts .
- Metabolite ID: GLORYx generates phase I/II metabolites; validate with in vitro microsomal assays .
Methodological Notes
- Data Reproducibility: Always report solvent lot numbers, catalyst sources, and freeze-thaw cycles in supplementary materials.
- Contradiction Mitigation: Cross-validate bioactivity with orthogonal assays (e.g., SPR + cellular thermal shift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
